2,6,7-Trichloroimidazo[1,2-A]pyridine
Overview
Description
2,6,7-Trichloroimidazo[1,2-A]pyridine is a heterocyclic compound characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is notable for its three chlorine atoms attached at the 2nd, 6th, and 7th positions of the imidazo[1,2-A]pyridine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with chlorinated carbonyl compounds. One common method includes the reaction of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone under acidic conditions . Another approach involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as NaOH, which promotes the formation of the imidazo[1,2-A]pyridine core under ambient and aqueous conditions .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. Metal-free and aqueous synthesis methods are preferred due to their eco-friendly nature and high efficiency. These methods typically involve the use of green solvents and mild reaction conditions to achieve high yields in a short amount of time .
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trichloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Radical Reactions: Functionalization via radical reactions, such as transition metal-catalyzed or metal-free oxidation, is also common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazo[1,2-A]pyridines with various functional groups.
- N-oxides and amines derived from oxidation and reduction reactions, respectively .
Scientific Research Applications
2,6,7-Trichloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,6,7-Trichloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the imidazo[1,2-A]pyridine scaffold .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without chlorine substitutions.
2,7-Dimethylimidazo[1,2-A]pyridine: A derivative with methyl groups instead of chlorine atoms.
Imidazo[1,2-A]pyrimidine: A similar heterocyclic compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2,6,7-Trichloroimidazo[1,2-A]pyridine is unique due to its specific chlorine substitutions, which confer distinct chemical reactivity and biological activity. These substitutions can enhance the compound’s ability to interact with biological targets and improve its stability and solubility in various solvents .
Properties
IUPAC Name |
2,6,7-trichloroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c8-4-1-7-11-6(10)3-12(7)2-5(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXKPYCRNDDSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443429 | |
Record name | 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131773-47-2 | |
Record name | 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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